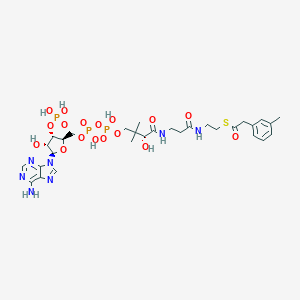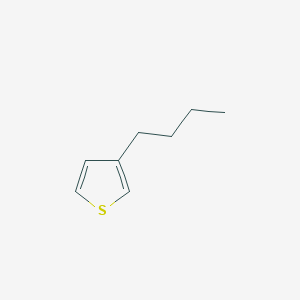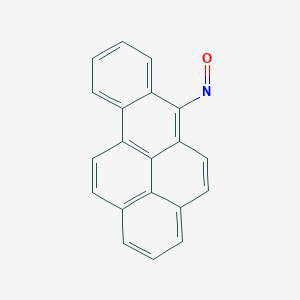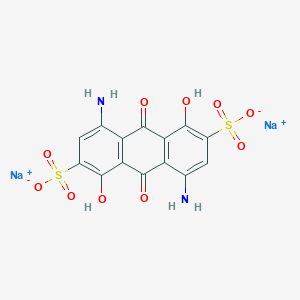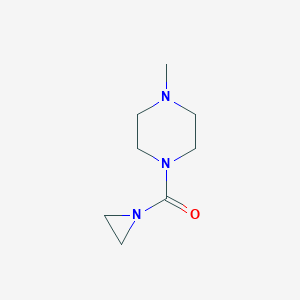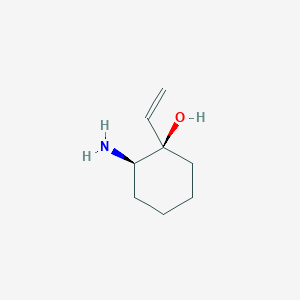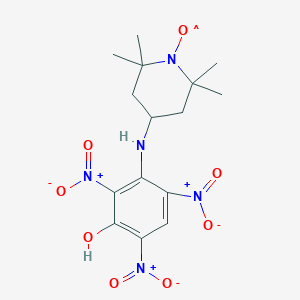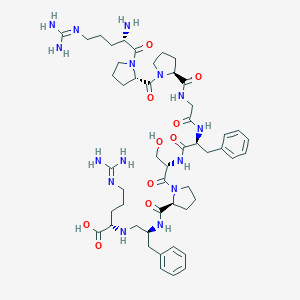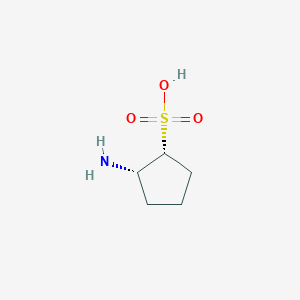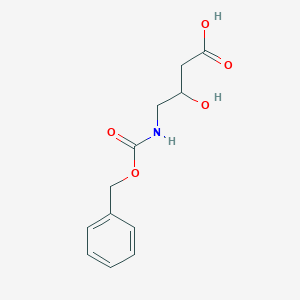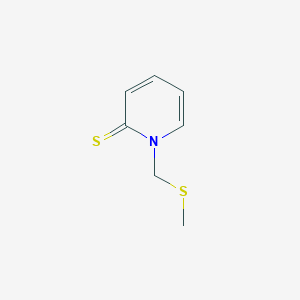
1-(Methylsulfanylmethyl)pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfanylmethyl)pyridine-2-thione, also known as MMPT, is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in scientific research. MMPT has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
1-(Methylsulfanylmethyl)pyridine-2-thione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. 1-(Methylsulfanylmethyl)pyridine-2-thione has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of 1-(Methylsulfanylmethyl)pyridine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to inhibit the activity of thiol-dependent enzymes, such as thioredoxin reductase and glutathione reductase, which play important roles in cellular redox regulation. 1-(Methylsulfanylmethyl)pyridine-2-thione has also been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical And Physiological Effects
1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. 1-(Methylsulfanylmethyl)pyridine-2-thione has been shown to scavenge reactive oxygen species and reduce oxidative stress in cells. 1-(Methylsulfanylmethyl)pyridine-2-thione has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to modulate the activity of immune cells, such as macrophages and T cells.
Advantages And Limitations For Lab Experiments
1-(Methylsulfanylmethyl)pyridine-2-thione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(Methylsulfanylmethyl)pyridine-2-thione is also relatively inexpensive compared to other sulfur-containing compounds. However, 1-(Methylsulfanylmethyl)pyridine-2-thione has some limitations, such as its potential toxicity and limited bioavailability. 1-(Methylsulfanylmethyl)pyridine-2-thione may also interact with other compounds in complex biological systems, making it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(Methylsulfanylmethyl)pyridine-2-thione. One area of interest is the development of new 1-(Methylsulfanylmethyl)pyridine-2-thione derivatives with improved pharmacological properties, such as increased bioavailability and selectivity. Another area of interest is the investigation of the molecular targets of 1-(Methylsulfanylmethyl)pyridine-2-thione and its derivatives, which could provide insights into their mechanism of action and potential therapeutic applications. Finally, the use of 1-(Methylsulfanylmethyl)pyridine-2-thione in combination with other compounds, such as chemotherapy drugs, could lead to the development of more effective cancer therapies.
Synthesis Methods
1-(Methylsulfanylmethyl)pyridine-2-thione can be synthesized through a multistep process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with sodium hydride to form the corresponding pyridine anion. This anion is then treated with methylsulfonyl chloride to form the methylsulfanylpyridine intermediate. Finally, the intermediate is reacted with carbon disulfide to yield 1-(Methylsulfanylmethyl)pyridine-2-thione.
properties
CAS RN |
120665-44-3 |
|---|---|
Product Name |
1-(Methylsulfanylmethyl)pyridine-2-thione |
Molecular Formula |
C7H9NS2 |
Molecular Weight |
171.3 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-10-6-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 |
InChI Key |
AUVNLIAQZFHPPE-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=CC1=S |
Canonical SMILES |
CSCN1C=CC=CC1=S |
synonyms |
2(1H)-Pyridinethione, 1-[(methylthio)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



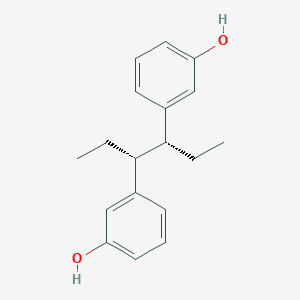
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
